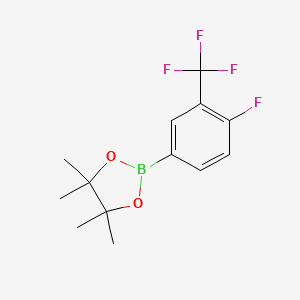

2-(4-氟-3-(三氟甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FTMPD) is an organoboron compound that has recently been studied for its potential applications in organic synthesis, scientific research, and medical treatments. Its unique structure and reactivity make it a promising molecule for a variety of applications.

科学研究应用

α7 烟碱乙酰胆碱受体调节剂

该化合物被描述为一种新型的高选择性 α7 nAChR 正向变构调节剂 . 它增强了表达克隆的人类 α7 nAChR 的 GH4C1 细胞系中胆碱诱导的细胞内 Ca2+ 水平升高 . 这表明它在治疗与精神分裂症、阿尔茨海默病、帕金森病和注意力缺陷多动症相关的认知缺陷方面具有潜在的应用 .

神经生物学研究工具

该化合物能够逆转 DBA/2 小鼠中基于基因的听觉门控缺陷,这表明它可以成为研究 α7 nAChR 增强作用在中枢神经系统疾病中的治疗潜力的有用工具 .

长期增强作用的促进剂

在海马切片中,该化合物增强了海马齿状回突触的突触传递,并促进了齿状回中电诱导的突触反应的长期增强的诱导 . 这表明它在记忆和学习过程研究中具有潜在的应用.

化学合成

该化合物可从化学供应商处购买 , 这表明它可以在各种化学合成中用作试剂或中间体.

作用机制

Target of Action

It’s known that similar organoboron compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound would be involved in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Result of Action

In the context of suzuki-miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds , which could lead to the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst .

生化分析

Biochemical Properties

2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the transmetalation process, which is a key step in the coupling reaction

Cellular Effects

The effects of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are not extensively studied. Its role in facilitating biochemical reactions suggests it may influence cell signaling pathways and gene expression indirectly. The compound’s impact on cellular metabolism could be significant, particularly in cells involved in synthetic organic chemistry applications .

Molecular Mechanism

At the molecular level, 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through interactions with palladium catalysts in the Suzuki-Miyaura coupling reaction. The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond . This mechanism is crucial for the compound’s role in organic synthesis.

Dosage Effects in Animal Models

The effects of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at different dosages in animal models are not well-documented. It is essential to consider potential toxic or adverse effects at high doses. Threshold effects and safe dosage ranges need to be established through rigorous in vivo studies to ensure the compound’s safe application in biochemical research .

Metabolic Pathways

2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in metabolic pathways related to organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction, impacting metabolic flux and metabolite levels. Understanding these interactions is crucial for optimizing the compound’s use in biochemical applications .

Subcellular Localization

The subcellular localization of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not well-documented. Its activity and function could be affected by targeting signals or post-translational modifications that direct it to specific organelles or compartments within the cell. Understanding these localization mechanisms is essential for optimizing the compound’s use in biochemical research .

属性

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(15)9(7-8)13(16,17)18/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMQFPUMJCFTAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623710 |

Source

|

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445303-14-0 |

Source

|

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)